

Application Notes and Protocols for Metolazone Administration in Rodent Models

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Compound of Interest

Compound Name: Metolazone

Cat. No.: B7791174

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Introduction

Metolazone is a quinazoline diuretic, functionally similar to thiazide diuretics, that exerts its effects by inhibiting sodium reabsorption in the renal tubules.[1] Primarily, it targets the sodium-chloride symporter (NCC) in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[2][3] This diuretic action results in reduced blood volume, making **Metolazone** an effective agent for treating edema and hypertension.[1][4] It is crucial to note that **Metolazone** is an antihypertensive agent and is therefore used to lower blood pressure, not to induce hypertension in animal models.[5][6] The following protocols and data are based on its established use in rodents to study its diuretic and antihypertensive properties.

Quantitative Data Summary

The following tables summarize quantitative data from studies administering **Metolazone** to rodents.

Table 1: **Metolazone** Dosage and Administration in Rodents

Rodent Species	Strain	Administration Route	Dosage Range	Purpose of Study	Reference
Rat	Sprague-Dawley	Intraperitoneal (IP)	2 - 4 mg/kg	Evaluation of diuretic and natriuretic effects	[7][8]
Rat	Sprague-Dawley	Oral	2, 10, and 50 mg/kg/day	Chronic toxicity and carcinogenicity studies	[5][9]
Mouse	Not Specified	Oral	2, 10, and 50 mg/kg/day	Carcinogenicity study	[4][9]
Rat	Sprague-Dawley	Not Specified	Low, non-diuretic doses	Antihypertensive effect in a preeclampsia model	[6]

Table 2: Effects of Intraperitoneal **Metolazone** Administration in Sprague-Dawley Rats

Dosage	Parameter	Baseline	Post-Administration	Percent Change	Reference
2 mg/kg	24-hour Urine Volume	13.5 ± 3 mL	22.8 ± 3.5 mL	+69%	[8]
24-hour Urine Na+	1.33 ± 0.43 mEq	2.58 ± 0.42 mEq	+94%	[8]	
24-hour Urine K+	0.12 ± 0.48 mEq	0.76 ± 0.39 mEq	+533%	[8]	
24-hour Urine Cl-	1.47 ± 0.62 mEq	3.31 ± 0.75 mEq	+125%	[8]	
4 mg/kg	24-hour Urine Volume	13.5 ± 3 mL	31 ± 5 mL	+129%	[8]
24-hour Urine Na+	1.6 ± 4 mEq	4.3 ± 0.2 mEq	+168%	[8]	
24-hour Urine K+	3.1 ± 0.03 mEq	3.9 ± 0.3 mEq	+26%	[8]	
24-hour Urine Cl-	2.2 ± 0.3 mEq	5.52 ± 0.13 mEq	+151%	[8]	

Experimental Protocols

Protocol 1: Evaluation of Diuretic and Natriuretic Effects of **Metolazone** in Rats

This protocol is adapted from studies evaluating the effects of a parenteral formulation of **Metolazone** in Sprague-Dawley rats.[7][8]

- Objective: To determine the diuretic and natriuretic response to **Metolazone** administration in rats.
- Animal Model: Male Sprague-Dawley rats (400-450 g).
- Materials:

- **Metolazone**
- Vehicle (e.g., Tris buffer)
- Metabolic cages for urine collection
- Equipment for electrolyte analysis (e.g., flame photometer)
- Procedure:
 - Acclimatization: House rats in individual metabolic cages for a 48-hour acclimatization period. Allow free access to water.
 - Baseline Measurement: Collect urine over a 24-hour period to establish baseline volume and electrolyte (Na⁺, K⁺, Cl⁻) concentrations.
 - Drug Administration:
 - Control Group: Administer the vehicle solution intraperitoneally (IP).
 - Treatment Groups: Administer **Metolazone** IP at desired doses (e.g., 2 mg/kg and 4 mg/kg).
 - Post-Treatment Measurement: Collect urine for 24 hours following administration.
 - Analysis: Measure the volume of urine collected. Analyze urine samples for sodium, potassium, and chloride concentrations.
 - Data Comparison: Compare the urine volume and electrolyte excretion between the baseline, control, and **Metolazone**-treated groups.

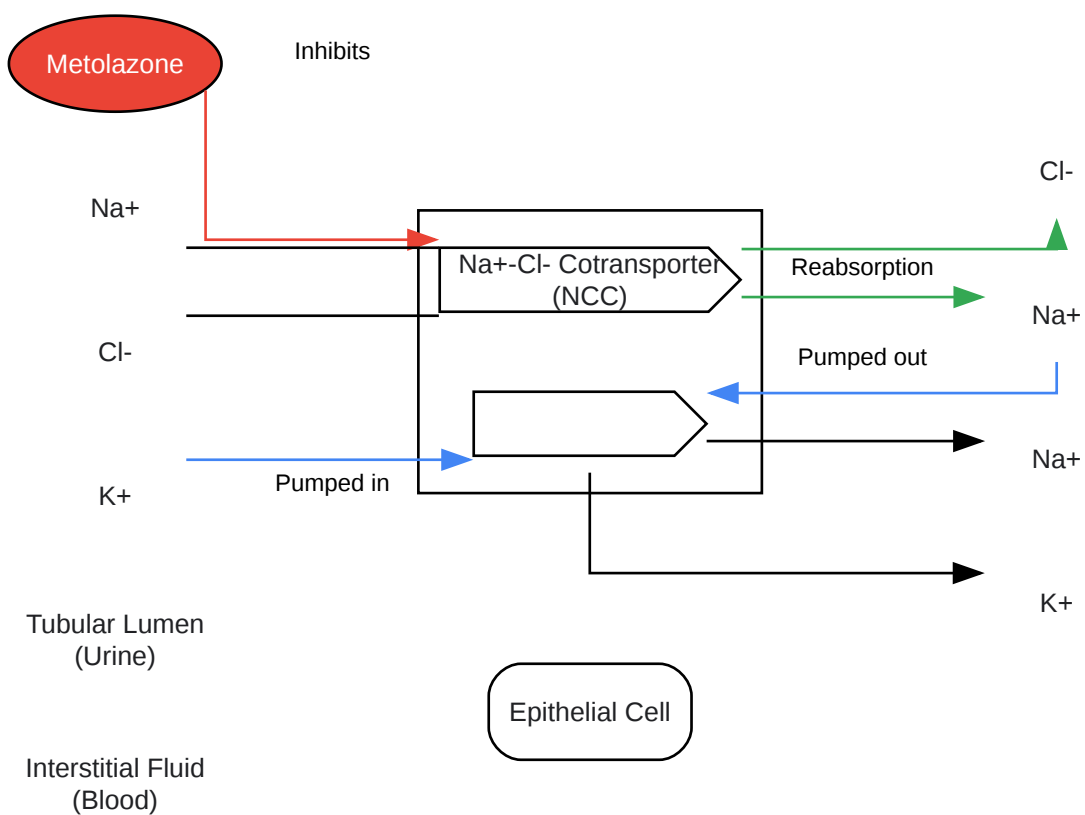
Protocol 2: Chronic Oral Administration of **Metolazone** for Toxicity Studies

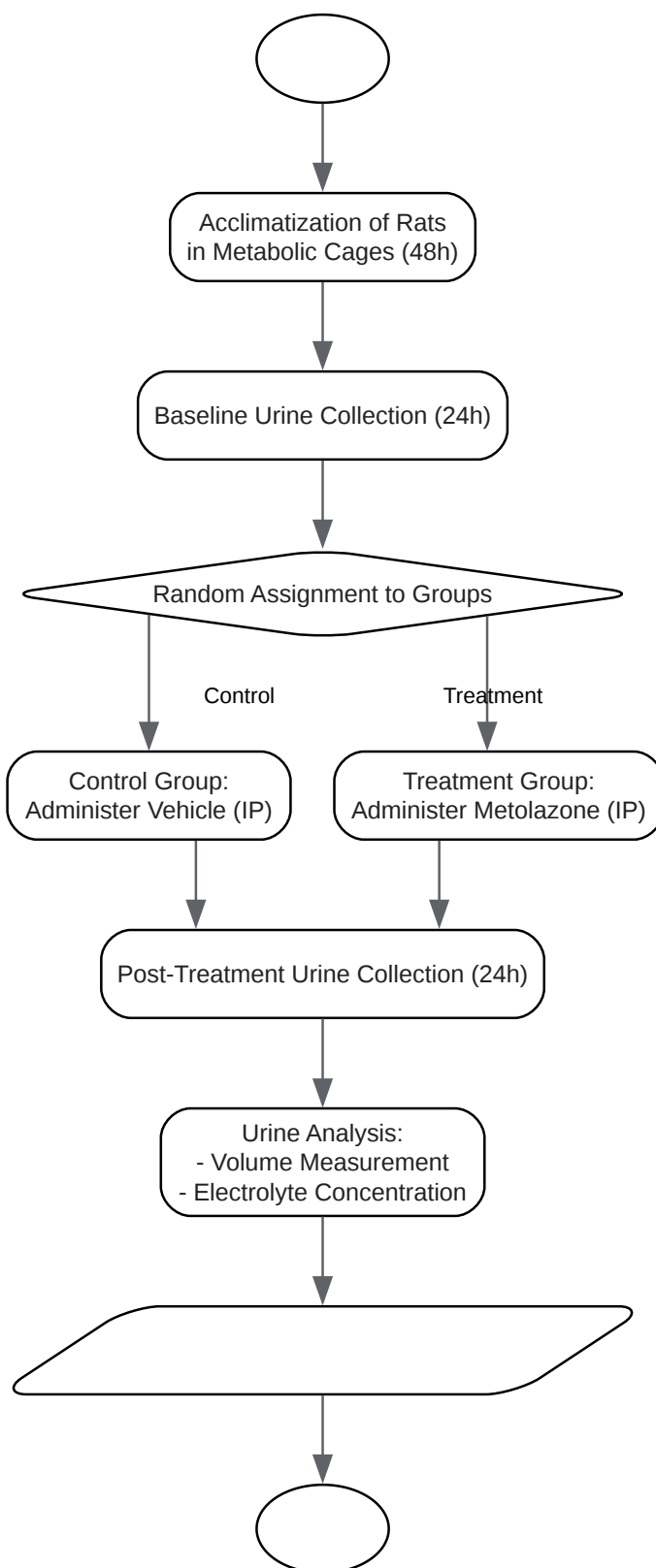
This protocol is based on long-term studies conducted in mice and rats.[4][9]

- Objective: To assess the long-term safety and potential carcinogenicity of **Metolazone**.
- Animal Model: Mice and rats (specific strains may vary).

- Materials:
 - **Metolazone**
 - Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
- Procedure:
 - Group Allocation: Randomly assign animals to control and treatment groups.
 - Drug Administration: Administer **Metolazone** by oral gavage 5 days a week for an extended period (e.g., 18-24 months).
 - Control Group: Receive the vehicle only.
 - Treatment Groups: Receive **Metolazone** at various doses (e.g., 2, 10, and 50 mg/kg).
 - Monitoring: Regularly monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
 - Terminal Procedures: At the end of the study period, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis. Collect tissues for histopathological examination.
 - Analysis: Analyze the incidence of tumors and other pathological findings to determine any treatment-related effects.

Visualizations





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